3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
Descripción
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-12-3-1-2-11(8-12)9-20-14-5-4-13(17-18-14)19-7-6-16-10-19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMBYAIRYCTUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 3-fluorobenzylthiol under basic conditions.
Attachment of the Imidazolyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-fluorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The fluorine atom in the 3-fluorobenzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Antiviral Properties
Recent studies have indicated that compounds similar to 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine exhibit antiviral properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown selective inhibition against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). The modifications at positions 2, 3, and 6 on the heterocyclic core structure have been optimized to enhance their inhibitory effects on viral replication .
Cancer Therapeutics
The compound has also been explored for its potential as a selective inhibitor in cancer therapy. Research has identified a series of compounds based on imidazole derivatives that selectively inhibit DDR1 (Discoidin Domain Receptor 1), a promising target for non-small cell lung cancer (NSCLC). These studies showed that certain analogs could suppress tumorigenicity, migration, and invasion of cancer cells, indicating the therapeutic potential of this class of compounds .
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of imidazo[1,2-a]pyridine derivatives against HCV. Among the tested compounds, certain analogs demonstrated up to 70% inhibition of viral replication in vitro. The structural modifications significantly influenced their activity, highlighting the importance of fluorinated groups in enhancing antiviral properties .
Case Study 2: Cancer Inhibition
In another investigation focusing on DDR1 inhibitors, compounds derived from imidazole were synthesized and tested for their ability to inhibit NSCLC cell lines. The lead compound exhibited an IC50 value of 23.8 nM against DDR1 with minimal activity against other kinases, suggesting a high selectivity that could be beneficial for targeted cancer therapies .
Mecanismo De Acción
The mechanism of action of 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets. The imidazolyl group can interact with biological receptors, while the pyridazine ring can participate in various biochemical pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares the target compound with three analogues, highlighting key structural differences and their implications:
*LogP values estimated using fragment-based methods.
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-trifluoromethylbenzylthio analogue (LogP ~3.1) is more lipophilic than the target compound (LogP ~2.5) due to the electron-withdrawing trifluoromethyl group, which enhances membrane permeability but may reduce aqueous solubility .
- The 2,2,2-trifluoroethoxy analogue (LogP ~1.8) is less lipophilic, likely due to the oxygen atom in the ether linkage, which improves solubility but may limit passive diffusion .
Impact of Heterocyclic Cores :
- The triazolo[4,3-b]pyridazine derivative () replaces the pyridazine core with a fused triazole ring, altering electronic distribution and steric bulk, which could influence binding affinity .
Actividad Biológica
The compound 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine (CAS Number: 1334372-13-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is , with a molecular weight of 286.33 g/mol . The compound features a pyridazine ring substituted with an imidazole and a thioether group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FN₄S |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 1334372-13-2 |
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For example, fluorinated compounds often enhance metabolic stability and lipophilicity, which can lead to improved pharmacological profiles. The thioether group may also play a role in modulating biological pathways by affecting protein interactions.
Study on Related Compounds
A study focusing on the synthesis and biological activity of fluorinated imidazole derivatives demonstrated that certain compounds exhibited significant cytoprotective properties in models of gastric ulceration . Although not directly investigating 3-((3-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine, these findings highlight the therapeutic potential of structurally similar compounds.
Synthesis and Evaluation
The synthesis of related thioether-containing imidazole derivatives typically involves multi-step organic reactions. For instance, one common route includes the nucleophilic substitution of a thiol group with a fluorobenzyl halide followed by cyclization to form the imidazole ring . Evaluations of these synthesized compounds often focus on their antiproliferative activities and mechanisms of action through in vitro assays.
Q & A
Q. Critical Parameters :
- pH and Solvent Polarity : SNAr reactions require aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve thioether coupling efficiency.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures purity .
Table 1 : Example Reaction Conditions for Thioether Formation
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SNAr | 1H-imidazole, K₂CO₃, DMF, 100°C, 24h | 65–75 | >95% |
| Thioether | 3-fluorobenzylthiol, NaH, THF, 0°C→RT | 50–60 | >90% |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., imidazole C-H protons at δ 7.8–8.2 ppm; pyridazine C-S at δ 45–50 ppm in ¹³C) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₁FN₄S: 298.0742) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond angles and torsion angles. Key metrics: R-factor <0.05, data-to-parameter ratio >10 .
Table 2 : Representative Crystallographic Data from Analogous Compounds
| Compound | Space Group | R-Factor | Bond Length (Å) | Reference |
|---|---|---|---|---|
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | P 1 | 0.036 | C-S: 1.76 | |
| 6-(1H-Pyrazol-1-yl)pyridazine-3-thiol | P2₁/c | 0.042 | N-C: 1.34 |
Advanced: How can researchers resolve conflicting crystallographic data during structure refinement?
Q. Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For example, a BASF value >0.1 indicates significant twinning .
- Disorder Handling : Apply PART/SUMP restraints for disordered fluorobenzyl groups.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. Example Workflow :
Collect high-resolution data (d-spacing <0.8 Å).
Refine using SHELXL with anisotropic displacement parameters.
Validate via CCDC’s Mercury software for steric clashes .
Advanced: What strategies optimize the thioether linkage formation in pyridazine derivatives?
Q. Methodological Answer :
- Catalytic Optimization : Use Pd(OAc)₂/PPh₃ for cross-coupling under inert atmospheres, improving yields by 15–20% compared to SNAr .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols.
- Kinetic Control : Lower reaction temperatures (0–5°C) minimize side reactions like disulfide formation .
Case Study :
In 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-butylphenyl)acetamide synthesis, THF at 0°C with NaH achieved 72% yield vs. 55% in DMSO at RT .
Basic: What biological screening approaches are suitable for evaluating its pharmacological potential?
Q. Methodological Answer :
- In Vitro Assays :
- ADME Profiling : Use Caco-2 cells for permeability and microsomal stability assays .
Table 3 : Bioactivity of Related Imidazolyl-Pyridazines
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Hydrazino-6-(2-isopropyl-imidazol-1-yl)pyridazine | Angiotensin Receptor | 0.8 | |
| 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine | EGFR | 2.3 |
Advanced: How to design structure-activity relationship (SAR) studies focusing on fluorobenzyl and imidazole moieties?
Q. Methodological Answer :
- Analog Synthesis :
- Computational Modeling : Perform docking studies (AutoDock Vina) to map binding interactions with target proteins (e.g., kinases) .
Example SAR Insight :
In antihypertensive analogs, 3-fluorobenzylthio improved bioavailability by 30% over non-fluorinated derivatives due to enhanced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
